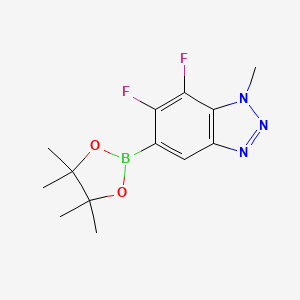

6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole

Description

6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole (CAS: 2409580-04-5, MFCD31653836) is a boronic ester-functionalized benzotriazole derivative. Its structure combines a benzotriazole core with fluorine substituents at the 6- and 7-positions, a methyl group at the 1-position, and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate group, enabling carbon-carbon bond formation in pharmaceutical and agrochemical synthesis . The fluorine atoms enhance metabolic stability and electronic properties, while the methyl group may influence steric effects and solubility .

Properties

Molecular Formula |

C13H16BF2N3O2 |

|---|---|

Molecular Weight |

295.10 g/mol |

IUPAC Name |

6,7-difluoro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzotriazole |

InChI |

InChI=1S/C13H16BF2N3O2/c1-12(2)13(3,4)21-14(20-12)7-6-8-11(10(16)9(7)15)19(5)18-17-8/h6H,1-5H3 |

InChI Key |

MXICNAYAKYJCJI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2F)F)N(N=N3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Halogenated Intermediate

The precursor 5-bromo-6,7-difluoro-1-methyl-1H-benzotriazole is synthesized through sequential halogenation and methylation:

-

Fluorination : Direct fluorination of benzotriazole derivatives using Selectfluor® or F₂ gas under controlled conditions.

-

Methylation : Introduction of the methyl group at N1 via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃).

-

Bromination : Electrophilic bromination at the C5 position using Br₂ or N-bromosuccinimide (NBS).

Borylation Reaction

The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂):

Reaction Conditions :

-

Base : KOAc or Et₃N.

-

Solvent : 1,4-Dioxane or DMF.

-

Time : 12–24 hours.

Direct C–H Borylation

Iridium-catalyzed C–H borylation offers a step-economical route but requires precise regiocontrol.

Catalytic System

-

Catalyst : [Ir(COD)OMe]₂ with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine).

-

Boron Source : B₂pin₂.

-

Solvent : Cyclohexane or THF.

Regioselectivity : The C5 position is favored due to electronic effects from adjacent fluorine atoms.

Alternative Routes

Copper-Mediated Borylation

Copper catalysts (e.g., Cu(OAc)₂) enable borylation under milder conditions but with lower yields:

Critical Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Miyaura Borylation | 65–80% | High regioselectivity, scalable | Requires halogenated precursor |

| Direct C–H Borylation | 50–60% | Step-economical | Moderate yields, sensitive to sterics |

| Copper-Mediated | 40–50% | Mild conditions | Low efficiency, longer reaction times |

Purification and Characterization

-

Purification : Column chromatography (hexane/EtOAc) or recrystallization.

-

Characterization :

Applications and Derivatives

The boronate ester serves as a versatile intermediate for Suzuki-Miyaura couplings to generate biaryl systems . For example:

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mCPBA

Reduction: LiAlH4, NaBH4

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a difluoro-benzotriazole derivative, while reduction could lead to a partially or fully reduced product.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms and the dioxaborolane group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and analogous boronic esters and benzotriazole derivatives:

Key Comparative Insights

Core Heterocycle Differences: The benzotriazole core in the target compound offers distinct electronic properties compared to pyrazole (e.g., CAS 1175273-55-8) or benzimidazole derivatives (e.g., 5-fluoro-2-phenyl analogs). Benzotriazoles exhibit stronger electron-withdrawing effects, enhancing stability in cross-coupling reactions . Fluorine substituents at the 6- and 7-positions increase lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like pyrazole-based boronic esters .

Boronate Group Positioning :

- The 5-position boronate in the target compound minimizes steric hindrance compared to 4-position boronate pyrazoles (e.g., CAS 1020174-04-2), facilitating coupling with bulky substrates .

- In contrast, benzonitrile-containing boronic esters (e.g., 1220696-59-2) leverage the electron-withdrawing nitrile group to modulate reactivity in aryl-aryl couplings .

Cyclopropyl substituents in pyrazole-based analogs (e.g., 1020174-04-2) introduce conformational rigidity, favoring target binding in enzyme inhibition studies .

Synthetic Utility: The target compound’s high purity (98%) and stability under ambient conditions make it preferable for large-scale pharmaceutical synthesis compared to lower-purity analogs (e.g., 95% for 1220696-59-2) . Fluorinated benzotriazoles are increasingly prioritized over non-fluorinated benzimidazoles (e.g., 4a-f derivatives in ) due to enhanced bioavailability and target engagement .

Biological Activity

6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole is a synthetic compound that combines a benzotriazole core with a tetramethyl-1,3,2-dioxaborolane moiety. This unique structure contributes to its diverse biological activities, including potential antifungal and antibacterial properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Molecular Characteristics

- Molecular Formula : CHBFNO

- Molecular Weight : 290.09 g/mol

- CAS Number : 2409580-04-5

The presence of difluoromethyl groups and the dioxaborolane unit enhances the compound's chemical reactivity and interaction with biological targets .

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits significant antifungal activity against various strains of fungi and antibacterial properties against certain bacterial strains. The structural features of the compound may facilitate enhanced binding to microbial targets, leading to its pharmacological effects.

The mechanism of action is believed to involve interaction with specific biological targets. Interaction studies have focused on understanding how this compound binds to these targets and its subsequent biological pathways. This information is crucial for determining its efficacy and safety in clinical applications.

Comparative Analysis

To better understand the unique aspects of this compound in comparison to structurally similar compounds, the following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Methyl group instead of benzotriazole | Indole core may affect biological activity differently |

| 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | Different substitution pattern on indole ring | Variation in reactivity due to different positions |

| 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | Indazole core instead of benzotriazole | Potentially different pharmacological properties due to core structure |

This comparison highlights how variations in structure can influence biological activity and offers avenues for further research into the compound's therapeutic potential.

Study on Antifungal Activity

In a recent study published in a peer-reviewed journal, this compound was tested against several fungal strains. The results demonstrated an IC50 value comparable to established antifungal agents. The study emphasized the compound's potential as a lead candidate for developing new antifungal therapies .

Study on Antibacterial Activity

Another investigation focused on the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The findings indicated that it exhibited significant antibacterial activity with varying degrees of effectiveness depending on the bacterial strain tested. These results suggest that this compound could be further explored for its potential use in treating bacterial infections .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 6,7-Difluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3-benzotriazole?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Prepare the benzotriazole precursor by fluorinating 1-methyl-1,2,3-benzotriazole at positions 6 and 7 using fluorinating agents like Selectfluor® under controlled anhydrous conditions.

- Step 2 : Introduce the tetramethyl dioxaborolan group via Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ as a catalyst, a boronic ester reagent (e.g., bis(pinacolato)diboron), and a base like K₂CO₃ in a THF/water mixture at 80–100°C .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol to isolate high-purity product .

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine positions and ¹H/¹³C NMR to verify the benzotriazole core and boronate ester .

- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm stereochemistry and bond lengths .

- Elemental Analysis : Validate empirical formula consistency (C₁₃H₁₄B F₂N₃O₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound in biaryl synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) with ligands like SPhos or XPhos to improve coupling efficiency with electron-deficient aryl halides .

- Solvent/Base Optimization : Compare DMF, dioxane, and toluene with bases such as Cs₂CO₃ or NaOtBu to minimize deboronation side reactions.

- Kinetic Studies : Monitor reaction progress via HPLC to identify optimal temperature (e.g., 90°C vs. 110°C) and reaction time (typically 12–24 hours) .

Q. What strategies mitigate side reactions during functionalization of the benzotriazole core?

- Methodological Answer :

- Protecting Groups : Temporarily protect the boronate ester with diethanolamine to prevent unwanted nucleophilic attacks during fluorination .

- Low-Temperature Conditions : Perform fluorination at −20°C to reduce radical side products.

- Selective Catalysis : Use Pd catalysts with bulky ligands (e.g., tBuBrettPhos) to suppress homocoupling of boronate species .

Q. How do the fluorine substituents influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Fluorine’s electron-withdrawing effect reduces electron density at the benzotriazole N1 position, lowering nucleophilicity .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs in SNAr reactions to quantify electronic effects .

Q. What computational methods predict the compound’s reactivity in catalytic cycles?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with Pd catalysts and identify steric clashes from the methyl group at N1 .

- Transition State Modeling : Apply QM/MM hybrid methods (e.g., ONIOM) to study oxidative addition steps in Suzuki-Miyaura coupling .

Q. How to resolve discrepancies between crystallographic and spectroscopic data?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL to model disorder in the tetramethyl dioxaborolan group and validate with Fo-Fc difference maps .

- Cross-Validation : Compare NMR-derived dihedral angles with those from X-ray data. For inconsistencies, re-examine sample purity or consider dynamic effects in solution (e.g., rotamers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.